3-Pyridinecarbonitrile, 2-chloro-4-(4-methylphenyl)-6-phenyl-
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Overview
Description
3-Pyridinecarbonitrile, 2-chloro-4-(4-methylphenyl)-6-phenyl- is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a cyano group, a chlorine atom, a 4-methylphenyl group, and a phenyl group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 2-chloro-4-(4-methylphenyl)-6-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-4-(4-methylphenyl)-6-phenylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the cyano group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonitrile, 2-chloro-4-(4-methylphenyl)-6-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), organic solvents (e.g., dichloromethane), and bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide), solvents (e.g., acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Substituted pyridine derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Amino-substituted pyridine derivatives.
Scientific Research Applications
3-Pyridinecarbonitrile, 2-chloro-4-(4-methylphenyl)-6-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonitrile, 2-chloro-4-(4-methylphenyl)-6-phenyl- involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-pyridinecarbonitrile
- 3-Pyridinecarbonitrile
- 4-Pyridinecarbonitrile
- 2-Chloro-3-pyridinecarbonitrile
Uniqueness
3-Pyridinecarbonitrile, 2-chloro-4-(4-methylphenyl)-6-phenyl- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both a 4-methylphenyl group and a phenyl group, along with the cyano and chlorine substituents, makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
143882-76-2 |
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Molecular Formula |
C19H13ClN2 |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
2-chloro-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C19H13ClN2/c1-13-7-9-14(10-8-13)16-11-18(15-5-3-2-4-6-15)22-19(20)17(16)12-21/h2-11H,1H3 |
InChI Key |
LRQCEFYXOHFISH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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